Structural Differentiation: Mono- vs. Di-Halogenation and the Morpholino Advantage
The target compound bears a single bromine at C-5 and a morpholino substituent at C-4 (molecular weight 332.15 g/mol, formula C₁₁H₁₄BrN₃O₄), whereas the nearest dibromo analog (CAS 231613-44-8) carries two bromine atoms at C-4 and C-5 with no morpholino group (molecular weight 325.94 g/mol, formula C₇H₆Br₂N₂O₃) . The monobromo substitution pattern of the target compound ensures a single, defined site for palladium-catalyzed cross-coupling, eliminating the chemoselectivity challenges inherent to the dihalogenated analog where sequential or selective coupling strategies must be employed [1]. The morpholino group at C-4 provides an additional tertiary amine functionality absent in both the dibromo (CAS 231613-44-8) and dichloro analogs, potentially enabling further derivatization via N-oxide formation or quaternization that is inaccessible to non-morpholino congeners.
| Evidence Dimension | Number of halogen substituents; presence of morpholino group |
|---|---|
| Target Compound Data | 1 Br atom at C-5; morpholino at C-4; MW 332.15; formula C₁₁H₁₄BrN₃O₄ |
| Comparator Or Baseline | CAS 231613-44-8: 2 Br atoms at C-4 and C-5; no morpholino; MW 325.94; formula C₇H₆Br₂N₂O₃. CAS 5592-57-4: 1 Br at C-4, morpholino at C-5, free NH at N-2 (no acetoxymethyl); MW 260.09 |
| Quantified Difference | Target has 1 fewer Br atom than dibromo analog (formula weight difference +6.21 g/mol vs. dibromo analog); target has acetoxymethyl protecting group absent in CAS 5592-57-4 |
| Conditions | Structural identity confirmed by SMILES, InChI Key, and molecular formula per vendor certificates of analysis |
Why This Matters
The single reactive halogen site eliminates chemoselectivity risk during cross-coupling, reducing synthetic step count and improving yield predictability relative to dihalogenated building blocks.
- [1] Brooke, D.G.; van Dam, E.M.; Watts, C.K.; Khoury, A.; Dziadek, M.A.; Brooks, H.; Graham, L.J.; Flanagan, J.U.; Denny, W.A. Targeting the Warburg Effect in cancer; relationships for 2-arylpyridazinones as inhibitors of the key glycolytic enzyme 6-phosphofructo-2-kinase/2,6-bisphosphatase 3 (PFKFB3). Bioorg. Med. Chem. 2014, 22, 1029–1039. (Class-level SAR context for morpholino-pyridazinones.) View Source
